2-(2-((6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-phenylpropanoic acid
Overview
Description
2-(2-((6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-phenylpropanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Formation of the Acetamido Group: The acetamido group can be introduced through the reaction of the chromen-2-one derivative with chloroacetyl chloride, followed by reaction with ammonia or an amine.
Attachment of the Phenylpropanoic Acid Moiety: The final step involves the coupling of the acetamido-chromen-2-one derivative with a phenylpropanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-((6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-((6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-phenylpropanoic acid depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromen-2-one core may play a role in binding to these targets, while the acetamido and phenylpropanoic acid moieties may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
Uniqueness
2-(2-((6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-phenylpropanoic acid is unique due to the specific combination of functional groups and structural features it possesses. The presence of the chromen-2-one core, along with the acetamido and phenylpropanoic acid moieties, gives the compound distinct chemical and biological properties that may not be found in other similar compounds.
Properties
IUPAC Name |
2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-3-16-11-17-14(2)9-22(26)30-20(17)12-19(16)29-13-21(25)24-18(23(27)28)10-15-7-5-4-6-8-15/h4-9,11-12,18H,3,10,13H2,1-2H3,(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDTDZOSWFTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)OC(=O)C=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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